1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE
Beschreibung
1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE is a synthetic organic compound that features two benzimidazole groups attached to a pentanedione backbone. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
1,5-bis(benzimidazol-1-yl)pentane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18(22-12-20-14-6-1-3-8-16(14)22)10-5-11-19(25)23-13-21-15-7-2-4-9-17(15)23/h1-4,6-9,12-13H,5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCQAFGVQOMPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)CCCC(=O)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE typically involves the condensation of benzimidazole with a suitable diketone precursor under acidic or basic conditions. Common reagents include benzimidazole, 1,5-pentanedione, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the benzimidazole rings or the diketone backbone.
Substitution: Substitution reactions can introduce different functional groups onto the benzimidazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive benzimidazole moieties.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-DI(1H-1,3-BENZIMIDAZOL-1-YL)-PROPANE: Similar structure with a shorter alkyl chain.
1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-HEXANEDIONE: Similar structure with a longer alkyl chain.
1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-BUTANEDIONE: Similar structure with a different diketone backbone.
Uniqueness
1,5-DI(1H-1,3-BENZIMIDAZOL-1-YL)-1,5-PENTANEDIONE is unique due to its specific combination of benzimidazole groups and pentanedione backbone, which may confer distinct chemical and biological properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
